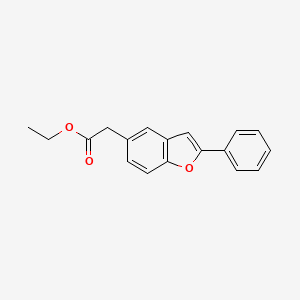
Ethyl (2-phenyl-1-benzofuran-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-phenyl-1-benzofuran-5-yl)acetate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of an ethyl ester group attached to a benzofuran ring, which is further substituted with a phenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-phenyl-1-benzofuran-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones and phenylacetic acid derivatives. The reaction is often catalyzed by transition metals such as palladium or copper, and the cyclization is facilitated by the presence of a base.
For example, a typical synthetic route may involve the following steps:
Etherification: o-Hydroxyacetophenone is reacted with phenylacetic acid in the presence of a base to form an intermediate ether.
Cyclization: The intermediate undergoes cyclization under dehydrative conditions to form the benzofuran ring.
Esterification: The resulting benzofuran derivative is then esterified with ethanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-phenyl-1-benzofuran-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.
Reduction: Formation of benzofuran-2-ylmethanol or benzofuran-2-ylmethanal.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2-phenyl-1-benzofuran-5-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The benzofuran ring can facilitate binding to specific sites, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets involved can vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Ethyl (2-phenyl-1-benzofuran-5-yl)acetate can be compared with other benzofuran derivatives, such as:
2-Phenylbenzofuran: Lacks the ester group, which may affect its solubility and reactivity.
5-Phenylbenzofuran: Substitution at a different position, leading to variations in biological activity.
Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its acidity and potential interactions.
Propriétés
Formule moléculaire |
C18H16O3 |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
ethyl 2-(2-phenyl-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C18H16O3/c1-2-20-18(19)11-13-8-9-16-15(10-13)12-17(21-16)14-6-4-3-5-7-14/h3-10,12H,2,11H2,1H3 |
Clé InChI |
UVDNXXYEWIEACI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















